molecular formula C5H9N3OS B2615643 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 15884-90-9

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2615643
CAS No.: 15884-90-9
M. Wt: 159.21
InChI Key: CCEZJGBFVDHAJF-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to more saturated derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving sulfur and nitrogen metabolism.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability under harsh conditions.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The methoxyethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxyethyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine
  • 5-(2-Methylthioethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and biological activity. This group can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEZJGBFVDHAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15884-90-9
Record name 5-(2-methoxyethyl)-1,3,4-thiadiazol-2-amine
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